BIM-23190

Beschreibung

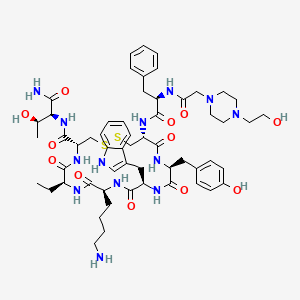

The exact mass of the compound (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is 1201.54125735 g/mol and the complexity rating of the compound is 2170. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H79N13O12S2/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82)/t34-,40+,42+,43-,44+,45-,46+,47+,49+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGPOHXLINPVGT-CVGVOFIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N13O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182153-96-4 | |

| Record name | BIM-23190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55PUY46VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIM-23190

BIM-23190 is a synthetically developed somatostatin analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of this compound, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.

Receptor Binding and Affinity

This compound functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of this compound to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.

| Receptor Subtype | Inhibition Constant (Ki) |

| SSTR2 | 0.34 nM |

| SSTR5 | 11.1 nM |

Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes 2 and 5.

Primary Signaling Pathway

Upon binding to SSTR2 and SSTR5, this compound induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.

Core Signaling Cascade:

-

Agonist Binding: this compound binds to the extracellular domain of SSTR2/5.

-

G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

BIM-23190: A Potent and Selective Somatostatin Analog for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog characterized by its high affinity and selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of this compound, including its binding characteristics, in vivo efficacy, and the molecular pathways it modulates. The information is presented to support its application in preclinical research and as a potential candidate for therapeutic development, particularly in oncology and endocrinology.

Introduction to this compound

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life. Consequently, stable and selective synthetic analogs like this compound have been developed. This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the specific roles of these receptor subtypes and a potential therapeutic agent for conditions where these receptors are overexpressed, such as in various tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| SSTR2 | 0.34[1][2][3] |

| SSTR5 | 11.1[1][2] |

Table 2: In Vivo Efficacy of this compound in a C6 Glioma Xenograft Model

| Animal Model | Treatment Dose | Treatment Schedule | Outcome |

| Male athymic nude (nu/nu) mice with C6 glioma xenografts | 50 μ g/mouse | Injected twice a day for 19 days | Significantly reduced tumor growth rate |

Signaling Pathways of this compound

As a somatostatin analog acting through SSTR2 and SSTR5, this compound modulates several downstream signaling pathways. Upon binding to these G protein-coupled receptors, it typically initiates a cascade of intracellular events that lead to its physiological effects. Key reported downstream effects of this compound include the inhibition of adenylyl cyclase, a reduction in the phosphorylation of ERK1/2, and an upregulation of the cell cycle inhibitor p27Kip1.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of BIM-23190

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] As a targeted agonist, it holds therapeutic potential in the management of neuroendocrine tumors and hormonal disorders such as acromegaly, primarily through its ability to inhibit hormone secretion and cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling cascades initiated by this compound upon binding to its cognate receptors.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following table summarizes the binding affinities of this compound for SSTR2 and SSTR5, along with comparative efficacy data for other somatostatin analogs on downstream signaling events.

| Compound | Target | Parameter | Value | Cell Line/System | Reference |

| This compound | SSTR2 | Ki | 0.34 nM | - | |

| SSTR5 | Ki | 11.1 nM | - | ||

| RC-160 (Vapreotide) | SSTR2 | IC50 (Binding) | 0.27 nM | COS-7 cells | |

| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 2 pM | NIH 3T3 cells | ||

| SSTR2 | EC50 (Proliferation Inhibition) | 6.3 pM | NIH 3T3 cells | ||

| SMS-201-995 (Octreotide) | SSTR2 | IC50 (Binding) | 0.19 nM | COS-7 cells | |

| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 6 pM | NIH 3T3 cells | ||

| SSTR2 | EC50 (Proliferation Inhibition) | 12 pM | NIH 3T3 cells |

Core Signaling Pathways of this compound

Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways culminate in the modulation of key cellular processes, including hormone secretion, cell cycle progression, and apoptosis.

Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway

A canonical signaling event following the activation of SSTR2 and SSTR5 by this compound is the inhibition of adenylyl cyclase (AC). This is mediated by the Gαi subunit of the G-protein complex, which, upon activation, dissociates and directly inhibits AC activity. The reduction in AC function leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is attenuated. This has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately contributing to the inhibition of hormone secretion.

Regulation of the MAPK/ERK Pathway

This compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the precise mechanism is multifaceted and can be cell-type dependent, a prominent pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of SSTR2 is known to stimulate PTP activity, which can dephosphorylate and inactivate components of the MAPK cascade, including Raf, MEK, and ERK, thereby attenuating pro-proliferative signaling.

Upregulation of p27Kip1 and Cell Cycle Arrest

A significant consequence of this compound-mediated signaling is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. This is primarily a result of the inhibition of the ERK pathway. Activated ERK normally phosphorylates p27Kip1, targeting it for ubiquitination and proteasomal degradation. By inhibiting ERK activity, this compound leads to the stabilization and nuclear accumulation of p27Kip1. p27Kip1 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition. Additionally, the PKA pathway, which is inhibited by this compound, has also been implicated in the regulation of p27Kip1 levels.

Interaction with Dopamine Receptors

Current scientific literature does not provide evidence for a direct interaction of this compound with dopamine receptors. Its pharmacological profile is characterized by its high selectivity for SSTR2 and SSTR5.

Experimental Protocols

Radioligand Binding Assay for SSTR2

Objective: To determine the binding affinity (Ki) of this compound for SSTR2.

Materials:

-

Cell membranes from cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [125I-Tyr11]-Somatostatin-14

-

Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, pH 7.4)

-

This compound and unlabeled somatostatin-14

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and unlabeled somatostatin-14.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Cells expressing SSTR2 and/or SSTR5

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell lysis buffer

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for an additional 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the plate reader.

-

Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.

Western Blot for Phospho-ERK and p27Kip1

Objective: To assess the effect of this compound on the phosphorylation status of ERK and the expression level of p27Kip1.

Materials:

-

Cells of interest (e.g., C6 glioma cells)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and p27Kip1 to the loading control.

Conclusion

This compound exerts its biological effects through a well-defined set of downstream signaling pathways initiated by the activation of SSTR2 and SSTR5. The primary mechanisms involve the Gαi-mediated inhibition of adenylyl cyclase and the PTP-mediated dephosphorylation of the MAPK/ERK pathway components. These events converge to inhibit hormone secretion and induce cell cycle arrest via the upregulation of p27Kip1, providing a strong rationale for its investigation in relevant disease models. This guide offers a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

BIM-23190: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides an in-depth overview of this compound's core applications in cancer research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides experimental protocols for its investigation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and research applications.

Introduction

Somatostatin analogs are a class of drugs that mimic the natural hormone somatostatin, which regulates various physiological processes, including hormone secretion and cell proliferation. This compound is a notable member of this class, demonstrating potent and selective agonistic activity at SSTR2 and SSTR5.[1] These receptors are frequently overexpressed in various tumor types, including neuroendocrine tumors, gliomas, and pituitary adenomas, making them attractive targets for cancer therapy. This guide explores the preclinical evidence supporting the use of this compound in cancer research and provides the necessary technical information for its further investigation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors triggers a cascade of intracellular events that collectively inhibit tumor growth.

2.1. Signaling Pathways

Upon activation by this compound, SSTR2 and SSTR5 couple to inhibitory G proteins (Gi), leading to the following key downstream effects:

-

Inhibition of Adenylate Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in cell proliferation and hormone secretion.[1]

-

Modulation of Ion Channels: Activation of SSTR2 and SSTR5 can lead to the inhibition of L-type Ca2+ channels, reducing calcium influx and subsequently inhibiting hormone secretion and cell proliferation.

-

Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a critical role in dephosphorylating and inactivating key signaling molecules in pro-proliferative pathways.

-

Regulation of MAPK/ERK Pathway: this compound has been shown to reduce the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that is often hyperactivated in cancer.[1][2]

-

Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, which causes cell cycle arrest at the G1 phase.[1]

The simultaneous activation of both SSTR2 and SSTR5 may lead to synergistic anti-tumor effects, potentially through receptor heterodimerization.

Signaling Pathway Diagram

Caption: this compound signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| SSTR2 | 0.34 |

| SSTR5 | 11.1 |

Table 2: In Vivo Anti-Tumor Efficacy in C6 Glioma Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) | Ki-67 Expression Reduction (%) | p-ERK1/2 Reduction (%) | p27Kip1 Upregulation |

| This compound (50 µ g/mouse , twice daily) | Significant | Significant | Significant | Observed |

| Data derived from Barbieri et al., 2009. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

4.1. In Vivo Anti-Tumor Activity in a Glioma Xenograft Model

This protocol is based on the study by Barbieri et al. (2009).

-

Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).

-

Cell Line: C6 rat glioma cells.

-

Tumor Induction: Subcutaneously inject 5 x 10^6 C6 cells in 100 µL of sterile PBS into the right flank of each mouse.

-

Treatment:

-

Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (50 µ g/mouse ) or vehicle control (e.g., sterile saline) via subcutaneous injection twice daily for 19 days.

-

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Fix a portion of the tumor in 10% formalin for immunohistochemical analysis.

-

Snap-freeze another portion in liquid nitrogen for protein extraction and Western blot analysis.

-

Experimental Workflow Diagram

Caption: In vivo glioma xenograft workflow.

4.2. Immunohistochemistry (IHC) for Ki-67, p-ERK1/2, and p27Kip1

-

Tissue Preparation:

-

Embed formalin-fixed, paraffin-embedded tumor sections on slides.

-

Deparaffinize and rehydrate the sections.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 at optimized dilutions.

-

Secondary Antibody and Detection:

-

Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Quantify the percentage of positive cells or staining intensity using image analysis software.

4.3. Western Blot for p-ERK1/2 and Total ERK1/2

-

Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

-

-

Detection:

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Chemical and Physical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₅₇H₇₉N₁₃O₁₂S₂

-

Molecular Weight: 1202.45 g/mol

-

Appearance: Solid

-

Formulation: For research purposes, this compound is often available as a hydrochloride salt (this compound hydrochloride, Molecular Formula: C₅₇H₈₀ClN₁₃O₁₂S₂, Molecular Weight: 1238.91 g/mol ).

-

Storage: Store powder at -20°C for short-term and -80°C for long-term storage.

Conclusion

This compound is a potent and selective SSTR2/SSTR5 agonist with demonstrated anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the inhibition of key proliferative signaling pathways and the induction of cell cycle arrest, makes it a valuable tool for cancer research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer types. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in different cancer contexts.

References

The Effects of BIM-23190 and Related Chimeric Dopamine-Somatostatin Receptor Ligands on Pituitary Adenoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion and mass effects. Current medical therapies for functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL), primarily involve somatostatin receptor ligands (SRLs) and dopamine agonists (DAs). However, a subset of patients exhibits resistance or incomplete response to these monotherapies. This has spurred the development of chimeric molecules that simultaneously target both somatostatin (SSTR) and dopamine D2 receptors (D2R), aiming for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the effects of BIM-23190 and its related compounds on pituitary adenoma cells, focusing on their mechanism of action, impact on hormone secretion, cell signaling, and viability.

Mechanism of Action: A Dual-Receptor Targeting Strategy

This compound and its analogs are synthetic chimeric molecules designed to possess high binding affinity for both somatostatin receptor subtypes, particularly SSTR2 and SSTR5, and the dopamine D2 receptor.[1][2][3][4] This dual-targeting approach is based on the frequent co-expression of these receptors in pituitary adenomas.[5] The rationale is that simultaneous activation of both receptor types may lead to synergistic or additive inhibitory effects on hormone secretion and tumor growth.

For instance, the related compound BIM-23A760 is a potent agonist for SSTR2, SSTR5, and D2R. Another chimeric molecule, BIM-23A387, also demonstrates high affinity for both SSTR2 and D2DR. The enhanced potency of these chimeric molecules compared to individual SRLs or DAs, or their combination, suggests a unique mechanism of action that is not solely attributable to their individual receptor binding affinities.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on pituitary adenoma cells.

Table 1: Inhibition of Hormone Secretion in Human GH-Secreting Pituitary Adenoma Cell Cultures

| Compound | Target Receptors | Maximal Inhibition of GH Secretion (%) | EC50 for GH Suppression | Reference |

| BIM-23A760 | SSTR2, SSTR5, D2R | 38 ± 2 | 2 pmol/L | |

| Octreotide (SSTR2-selective) | SSTR2 | 24 ± 2 | Not specified | |

| BIM-23197 (SSTR2-selective) | SSTR2 | 24 ± 3 | Not specified | |

| BIM-23268 (SSTR5-selective) | SSTR5 | 20 ± 3 | Not specified | |

| BIM-53097 (DA) | D2R | 20 ± 3 | Not specified | |

| BIM-23A387 | SSTR2, D2R | Similar to individual agonists | 0.2 pM |

Table 2: Effects of BIM23B065 on GH3 Pituitary Adenoma Cells

| Treatment | Effect | Quantitative Change | Reference |

| BIM23B065 | GH Release | Decreased | |

| BIM23B065 | ERK 1/2 Phosphorylation | Downregulated to 22% of control | |

| BIM23B065 | CREB Phosphorylation | Downregulated to 26% of control |

Signaling Pathways Modulated by Chimeric Ligands

The binding of this compound and its analogs to SSTRs and D2R triggers a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation. Key modulated pathways include:

-

Inhibition of Adenylyl Cyclase and cAMP Production: Both SSTR and D2R are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). The downregulation of CREB phosphorylation to 26% by BIM23B065 is consistent with this mechanism.

-

Modulation of Ion Channels and Intracellular Calcium: Activation of these receptors can also influence ion channel activity, leading to changes in intracellular calcium concentration ([Ca2+]i). Studies have shown that BIM-23A760 can inhibit [Ca2+]i in tumoral pituitary cells, which is a critical step in hormone exocytosis.

-

Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. The significant downregulation of ERK1/2 phosphorylation to 22% of control by BIM23B065 indicates a potent anti-proliferative effect.

Figure 1: Simplified signaling pathway of this compound in pituitary adenoma cells.

Effects on Cell Viability and Apoptosis

While somatostatin analogs are generally considered to have cytostatic effects, dopamine agonists can induce apoptosis. Chimeric molecules, by combining both actions, are presumed to have enhanced anti-tumor effects. Studies on BIM-23A760 have shown that it inhibits cell proliferation in tumoral pituitary cells. The induction of apoptosis is a key mechanism for reducing tumor mass. While the direct apoptotic effects of this compound are not extensively detailed in the provided search results, the known pro-apoptotic action of dopamine agonists suggests this is a likely mechanism of action. Bromocriptine, a dopamine agonist, has been shown to induce apoptosis in pituitary adenoma cells.

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound and related compounds.

1. Primary Human Pituitary Adenoma Cell Culture

-

Tissue Procurement: Human pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.

-

Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cell Plating: Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.

-

Treatment: After a period of stabilization, the cells are treated with various concentrations of the test compounds (e.g., BIM-23A760, octreotide) or vehicle control.

2. Hormone Secretion Assays (ELISA)

-

Sample Collection: The culture medium is collected at the end of the treatment period.

-

Hormone Quantification: The concentration of hormones (e.g., GH, PRL) in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The results are typically expressed as a percentage of hormone secretion compared to the vehicle-treated control.

3. Cell Viability Assays (MTS/MTT)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells.

-

Procedure: After treatment, a reagent (MTS or MTT) is added to the culture wells. Viable cells convert the reagent into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable cells.

4. Western Blotting for Signaling Proteins

-

Cell Lysis: Treated cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated CREB) and then with a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified.

Figure 2: General experimental workflow for in vitro studies.

Conclusion and Future Directions

Chimeric dopamine-somatostatin receptor ligands, such as this compound and its analogs, represent a promising therapeutic strategy for pituitary adenomas, particularly those resistant to conventional therapies. Their ability to simultaneously engage both SSTR and D2R signaling pathways leads to a more potent inhibition of hormone secretion and cell proliferation than can be achieved with single-receptor agonists. The downregulation of key signaling molecules like ERK and CREB provides a molecular basis for these enhanced effects.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic actions of these compounds, including a more detailed investigation into their pro-apoptotic effects. Further clinical evaluation of newer, more stable chimeric molecules is warranted to determine their long-term efficacy and safety in patients with pituitary adenomas. The relative expression levels of SSTR and D2R subtypes in individual tumors may also serve as predictive biomarkers to guide personalized treatment strategies with these novel agents.

References

- 1. scispace.com [scispace.com]

- 2. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of enhanced potency of a chimeric somatostatin-dopamine molecule, BIM-23A387, in suppressing growth hormone and prolactin secretion from human pituitary somatotroph adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of BIM-23190

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analog that demonstrates high-affinity and selective agonist activity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, receptor binding affinity determination, and in vivo evaluation are presented. Furthermore, the signaling pathways modulated by this compound are elucidated and visualized to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic peptide with a complex molecular architecture. Its structure is fundamental to its selective interaction with SSTR2 and SSTR5.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₇H₈₀ClN₁₃O₁₂S₂ | [1] |

| Molecular Weight | 1238.91 g/mol | [1] |

| Peptide Sequence | {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-{Abu}-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys7) | [2] |

| Canonical SMILES | C--INVALID-LINK--N[C@H]1CSSC--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--N1)CO)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN6CCN(CC6)CCO)C">C@HO | MedChemExpress |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO and water. |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for SSTR2 and SSTR5. Its biological effects are mediated through the activation of these G-protein coupled receptors, which are expressed in various tissues and are often overexpressed in neuroendocrine tumors.

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| SSTR2 | 0.34 |

| SSTR5 | 11.1 |

Source: MedChemExpress

The activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular signaling events that ultimately lead to its anti-proliferative and anti-secretory effects.

Signaling Pathways

Upon binding to SSTR2 and SSTR5, this compound triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including the MAPK/ERK pathway. The modulation of these pathways results in the upregulation of the cell cycle inhibitor p27Kip1 and a reduction in the proliferation marker Ki-67.

Experimental Protocols

The following sections provide representative protocols for the synthesis, characterization, and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard Fmoc/tBu-based solid-phase synthesis approach for a cyclic peptide like this compound.

References

In-Depth Technical Guide: Ki Values of BIM-23190 for Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the somatostatin analog BIM-23190 for its target receptors, SSTR2 and SSTR5. The information presented herein is curated for researchers and professionals in the field of drug development and molecular pharmacology.

Core Data: Binding Affinity of this compound

This compound is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its binding affinity, quantified by the inhibition constant (Ki), demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. These values are critical for understanding its pharmacological profile and potential therapeutic applications.

| Compound | Receptor Subtype | Ki (nM) |

| This compound | SSTR2 | 0.34 |

| This compound | SSTR5 | 11.1 |

Experimental Protocols: Determination of Ki Values

The binding affinities of this compound were determined using a competitive radioligand binding assay. This standard method allows for the characterization of the interaction between a test compound (in this case, this compound) and its target receptors by measuring the displacement of a radiolabeled ligand.

Radioligand Binding Assay Protocol

The following protocol is based on the methodology described in the foundational study by Shimon et al. (1997) in The Journal of Clinical Investigation[1][2][3][4].

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), were used.

-

Cells were cultured in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics) until confluent.

-

For membrane preparation, cultured cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate was then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The final membrane pellet was resuspended in an assay buffer.

2. Competitive Binding Assay:

-

The assay was performed in a multi-well plate format.

-

Each well contained the cell membrane preparation (expressing either SSTR2 or SSTR5), a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and varying concentrations of the unlabeled test compound, this compound.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled somatostatin.

-

The plates were incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The filters were washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.

4. Data Analysis:

-

The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

-

The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

- 1. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Dichotomous Role of BIM-23190 in Prolactin Secretion: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic somatostatin analog BIM-23190 and its modulatory effects on prolactin (PRL) secretion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved. This compound, a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibits a paradoxical function in the regulation of prolactin release from pituitary adenoma cells, highlighting a nuanced interplay between these two receptor subtypes.

Core Findings: A Tale of Two Receptors

This compound demonstrates high affinity for SSTR2 and a moderate affinity for SSTR5. While somatostatin and its analogs are typically associated with the inhibition of hormone secretion, studies on cultured human prolactin-secreting pituitary adenomas have revealed a surprising stimulatory effect of this compound on prolactin release. This observation is attributed to its potent agonism at the SSTR2 receptor. In stark contrast, activation of SSTR5 has been shown to inhibit prolactin secretion. This opposing action underscores the differential roles of SSTR2 and SSTR5 in the regulation of lactotroph function in a pathological context.

Quantitative Analysis of this compound on Prolactin Secretion

The following table summarizes the in vitro effects of this compound on prolactin secretion from cultured human prolactinoma cells, as reported in key studies.

| Compound | Concentration (nM) | Change in Prolactin Secretion (%) | Cell Type | Reference |

| This compound | 10 | ~5% increase | Human Prolactinoma Cells | Shimon et al., 1997 |

| This compound | 100 | ~10-15% increase | Human Prolactinoma Cells | Shimon et al., 1997 |

Deciphering the Signaling Cascades

The differential effects of this compound on prolactin secretion are rooted in the distinct intracellular signaling pathways coupled to SSTR2 and SSTR5 in lactotrophs.

SSTR5-Mediated Inhibition of Prolactin Secretion:

Activation of SSTR5 by a selective agonist leads to the inhibition of prolactin secretion. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the inhibition of prolactin gene transcription and exocytosis.

SSTR2-Mediated Stimulation of Prolactin Secretion:

The mechanism underlying the stimulatory effect of SSTR2 activation on prolactin secretion is less conventional and appears to be specific to the context of prolactinoma cells. While SSTR2 also couples to inhibitory G proteins, leading to a decrease in cAMP, it is hypothesized that in these cells, SSTR2 activation may trigger alternative signaling pathways that ultimately promote prolactin release. One possibility is the involvement of G protein βγ subunits (Gβγ), which can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone exocytosis. The mild nature of the stimulation suggests a modulatory rather than a primary secretory role.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of compounds like this compound on prolactin secretion from human pituitary adenomas.

Primary Culture of Human Pituitary Adenoma Cells

This protocol outlines the steps for establishing primary cultures from surgically resected human prolactinoma tissue.

Materials:

-

Dulbecco's Modified Eagle's Medium (DME)

-

Bovine Serum Albumin (BSA)

-

Collagenase (Type I or as optimized)

-

Hyaluronidase

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

48-well tissue culture plates

-

Sterile filters (e.g., 70 µm)

Procedure:

-

Tissue Collection and Preparation: Obtain fresh prolactin-secreting pituitary adenoma tissue from transsphenoidal surgery in sterile collection medium.

-

Washing: Wash the tissue specimen multiple times with DME containing 0.3% BSA to remove blood and debris.

-

Mechanical Dissociation: Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.

-

Enzymatic Digestion: Incubate the minced tissue in a solution of 0.35% collagenase and 0.1% hyaluronidase in DME for 1 hour at 37°C with gentle agitation.

-

Cell Dispersion and Filtration: Further disperse the tissue by gentle pipetting. Pass the cell suspension through a sterile filter to remove undigested tissue.

-

Cell Resuspension and Seeding: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in DME supplemented with 10% FBS and antibiotics. Seed the cells into 48-well plates at a density of approximately 5 x 10⁴ cells per well.

-

Initial Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.

-

Serum Starvation and Treatment: After the initial incubation, replace the medium with serum-free defined DME. Treat the cells with various concentrations of this compound or a vehicle control for 3 hours.

-

Sample Collection: Following the treatment period, collect the culture medium from each well for subsequent hormone analysis.

Prolactin Measurement by Radioimmunoassay (RIA)

This protocol describes a general method for quantifying prolactin levels in the collected cell culture media.

Principle: The radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled prolactin (tracer) competes with the unlabeled prolactin in the sample for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.

Materials:

-

Anti-prolactin antibody (primary antibody)

-

Radiolabeled prolactin (e.g., ¹²⁵I-prolactin)

-

Prolactin standards of known concentrations

-

Precipitating reagent (e.g., secondary antibody, polyethylene glycol)

-

Assay buffer

-

Gamma counter

Procedure:

-

Assay Setup: In assay tubes, add a specific volume of assay buffer, prolactin standards or unknown samples (collected culture medium), and a fixed concentration of the primary anti-prolactin antibody.

-

Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for the binding of prolactin to the antibody.

-

Addition of Tracer: Add a known amount of radiolabeled prolactin to each tube.

-

Second Incubation: Vortex and incubate the tubes again for a specified time (e.g., 24 hours) at the same temperature to allow the tracer to compete for antibody binding sites.

-

Separation of Bound and Free Prolactin: Add a precipitating reagent to separate the antibody-bound prolactin from the free prolactin. Centrifuge the tubes to pellet the antibody-bound complex.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled prolactin against the concentration of the prolactin standards. Determine the prolactin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Conclusion

This compound presents a fascinating case of dual functionality in the modulation of prolactin secretion, acting as a mild stimulator through SSTR2 and contributing to the known inhibitory pathway via SSTR5. This complex behavior, observed in human prolactinoma cells, opens new avenues for research into the nuanced roles of somatostatin receptor subtypes in pituitary adenoma pathophysiology. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further investigate these mechanisms and explore the therapeutic potential of subtype-selective somatostatin analogs. A deeper understanding of these differential signaling pathways is crucial for the development of more targeted and effective treatments for prolactin-secreting pituitary tumors.

Pharmacological Profile of BIM-23190: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.

Introduction

Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors. This compound is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.

Receptor Binding Affinity

The binding profile of this compound has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| SSTR1 | >1000 | [1] |

| SSTR2 | 0.34 | [2][3] |

| SSTR3 | >1000 | [1] |

| SSTR4 | >1000 | [1] |

| SSTR5 | 11.1 |

Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Functional Activity

As a somatostatin analogue, this compound functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.

In Vitro Functional Effects

-

Prolactin Secretion: In vitro studies have shown that this compound can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.

-

ERK Phosphorylation: Treatment with this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

In Vivo Efficacy

The anti-tumor potential of this compound has been evaluated in a preclinical cancer model.

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |

| Male athymic nude (nu/nu) mice, 5-6 weeks old | C6 glioma | 50 µ g/mouse , injected twice a day for 19 days | Significantly reduced tumor growth rate |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at SSTR2/SSTR5

The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

Caption: Signaling pathway of this compound upon binding to SSTR2 and SSTR5.

Experimental Workflow for Receptor Binding Affinity

The determination of this compound's binding affinity typically follows a competitive radioligand binding assay protocol.

Caption: Workflow for determining the receptor binding affinity of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (Generalized)

-

Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).

-

Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.

-

Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-MK-678 for SSTR2) is used at a concentration near its Kd.

-

Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo C6 Glioma Xenograft Model (Generalized)

-

Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.

-

Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.

-

Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 50 µ g/mouse , twice daily by injection).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.

Pharmacokinetics and Off-Target Profile

There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of this compound.

Conclusion

This compound is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.

References

Understanding the Selectivity of BIM-23190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of this compound, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.34[1][2] |

| SSTR3 | >1000 |

| SSTR4 | >1000 |

| SSTR5 | 11.1[1][2] |

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.

As the data clearly indicates, this compound exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.

Signaling Pathways

This compound, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Methodological & Application

Application Notes and Protocols for BIM-23190 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, this compound has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]

These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of this compound using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of this compound in a C6 glioma xenograft model.

| Parameter | Value | Reference |

| Animal Model | Male athymic nude (nu/nu) mice | [1] |

| Age of Mice | 5-6 weeks | |

| Tumor Cell Line | C6 glioma | |

| Dosage | 50 µ g/mouse | |

| Dosing Frequency | Twice a day | |

| Administration Route | Injection (specific route not detailed in sources) | |

| Treatment Duration | 19 days | |

| Observed Effect | Significantly reduced tumor growth rate |

Experimental Protocols

This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of this compound.

C6 Glioma Xenograft Model and Drug Administration

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model of glioma.

Materials:

-

This compound

-

C6 glioma cells

-

Male athymic nude (nu/nu) mice (5-6 weeks old)

-

Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

-

Cell culture medium (e.g., DMEM)

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Anesthetic agent

Procedure:

-

Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.

-

Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.

-

Tumor Cell Inoculation:

-

Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1 x 10^6 cells per 100 µL).

-

Anesthetize the mice.

-

Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.

-

Calculate the tumor volume using the formula: V = (length × width²) / 2.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 µg.

-

Administer the this compound solution to the mice via injection twice a day.

-

-

Data Collection and Analysis:

-

Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).

-

Compare the tumor growth rates and final tumor volumes between the this compound-treated group and a vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

Caption: Signaling pathway of this compound via SSTR2/SSTR5.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.

Caption: Workflow for the in vivo C6 glioma xenograft study.

References

Application Notes and Protocols for Cell-Based Assay Design for BIM-23190

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It exhibits a high affinity for SSTR2 with a Ki value of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1][2] Understanding the cellular response to this compound is crucial for its development as a therapeutic agent for conditions such as cancer and acromegaly. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound. The assays are designed to determine the binding affinity and functional potency of this compound at its target receptors, SSTR2 and SSTR5.

Signaling Pathways of SSTR2 and SSTR5

Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR2 and SSTR5 activation can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases and phospholipase C (PLC), which can lead to changes in intracellular calcium levels. The specific signaling cascade activated can be cell-type dependent.

References

Application Notes and Protocols for BIM-23190 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23190 is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, this compound is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of this compound, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.

Product Information

| Characteristic | Value |

| IUPAC Name | D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH2 (disulfide bridge) |

| Molecular Formula | C57H79N13O12S2 |

| Molecular Weight | 1226.45 g/mol |

| Binding Affinity (Ki) | SSTR2: 0.34 nM, SSTR5: 11.1 nM[1] |

Reconstitution of this compound

For in vitro experiments, this compound hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).

Protocol for Reconstitution:

-

Solvent Selection:

-

Water: For immediate use in aqueous buffers.

-

DMSO: For preparing concentrated stock solutions for long-term storage.

-

-

Preparation of Stock Solution (1 mM in DMSO):

-

Equilibrate the vial of this compound hydrochloride to room temperature before opening.

-

Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

Table 1: Reconstitution Data

| Compound | Solvent | Stock Concentration | Storage |

| This compound hydrochloride | Water or DMSO | 1 mM | -20°C or -80°C |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]

-

AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca2+ channel coupling.[3]

-

C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]

-

Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.

-

-

General Treatment Protocol:

-

Plate cells at the desired density and allow them to adhere and reach the desired confluency.

-

Thaw the this compound stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 µM) is recommended for initial experiments.

-

Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).

-

Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).

-

Western Blot Analysis of ERK1/2 Phosphorylation

Activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of the ERK1/2 signaling pathway.

Protocol:

-

Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Cell Proliferation Assay (WST-1 or MTT)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Hormone Secretion Assay (Growth Hormone and Prolactin)

Protocol:

-

Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).

-

Plate the cells in 48-well plates at a density of approximately 5 x 10^4 cells/well and culture for 96 hours.

-

Change the medium to serum-free defined medium.

-

Treat the cells with this compound (e.g., 100 nM) or vehicle control for 3 hours.

-

Collect the cell culture medium.

-

Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.

Table 2: Summary of In Vitro Assays for this compound

| Assay | Purpose | Typical Cell Line | Typical Concentration | Typical Incubation Time |

| Western Blot (p-ERK) | Assess inhibition of ERK signaling | C6 Glioma | 10-1000 nM | 15-30 minutes |

| Proliferation (WST-1/MTT) | Measure anti-proliferative effects | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-72 hours |

| Apoptosis (Annexin V/PI) | Quantify induction of apoptosis | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-48 hours |

| Hormone Secretion (ELISA) | Measure inhibition of hormone release | Primary pituitary adenoma cells, AtT-20 | 100 nM | 3 hours |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Signaling Pathway.

Caption: Western Blot Workflow.

Caption: Apoptosis Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential efficacy of SSTR1, -2, and -5 agonists in the inhibition of C6 glioma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BIM-23190 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals